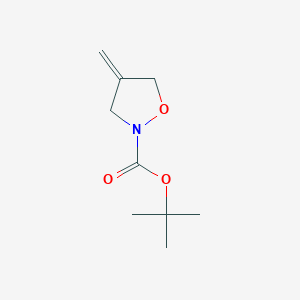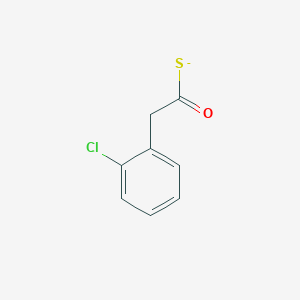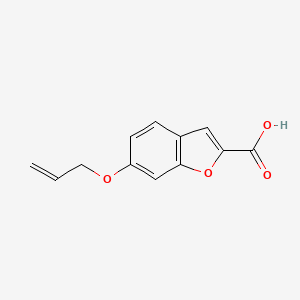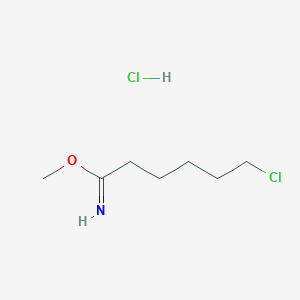
Methyl 6-chlorohexanimidate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloropentanecarboximidate hydrochloride is a chemical compound with the molecular formula C6H12ClNO•HCl. It is commonly used in pharmaceutical research and as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloropentanecarboximidate hydrochloride typically involves the reaction of 5-chloropentanoic acid with methanol and a suitable dehydrating agent, such as thionyl chloride, to form the corresponding methyl ester. This ester is then treated with ammonia or an amine to form the carboximidate. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of methyl 5-chloropentanecarboximidate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloropentanecarboximidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to form 5-chloropentanoic acid and methanol.
Condensation Reactions: It can react with aldehydes or ketones to form imines or oximes.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Acids and Bases: Hydrochloric acid and sodium hydroxide are used in hydrolysis and neutralization reactions.
Solvents: Methanol, ethanol, and dichloromethane are commonly used solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as amides, thioesters, or ethers can be formed.
Hydrolysis Products: 5-chloropentanoic acid and methanol are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloropentanecarboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of methyl 5-chloropentanecarboximidate hydrochloride involves its reactivity with nucleophiles. The chlorine atom is a good leaving group, making the compound highly reactive in substitution reactions. The carboximidate group can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 5-bromopentanecarboximidate hydrochloride
- Methyl 5-iodopentanecarboximidate hydrochloride
- Ethyl 5-chloropentanecarboximidate hydrochloride
Uniqueness
Methyl 5-chloropentanecarboximidate hydrochloride is unique due to its specific reactivity profile and the presence of a chlorine atom, which makes it more reactive compared to its bromine or iodine counterparts. The methyl ester group also provides different reactivity compared to ethyl esters, making it suitable for specific synthetic applications.
Eigenschaften
Molekularformel |
C7H15Cl2NO |
|---|---|
Molekulargewicht |
200.10 g/mol |
IUPAC-Name |
methyl 6-chlorohexanimidate;hydrochloride |
InChI |
InChI=1S/C7H14ClNO.ClH/c1-10-7(9)5-3-2-4-6-8;/h9H,2-6H2,1H3;1H |
InChI-Schlüssel |
COLBUWYWYLUZPW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=N)CCCCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


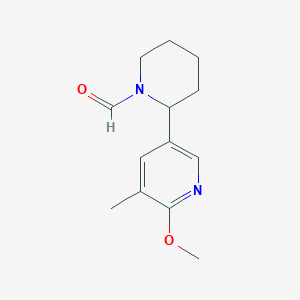

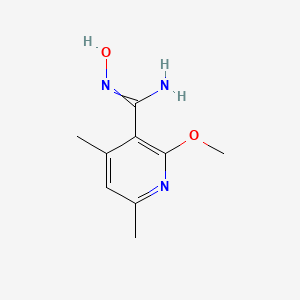
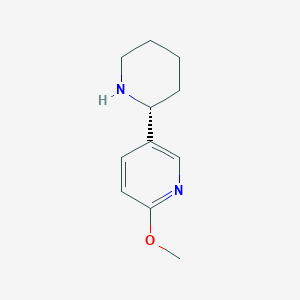
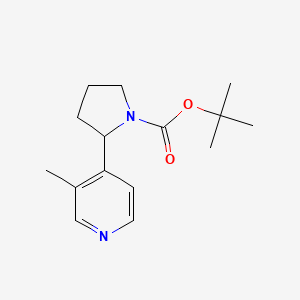
![2-Bromo-N,N-dimethylbenzo[d]thiazol-6-amine](/img/structure/B15060610.png)



